molecular formula C22H32N6 B3861112 N,N'-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N,N'-dimethylethane-1,2-diamine

N,N'-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N,N'-dimethylethane-1,2-diamine

Cat. No.: B3861112
M. Wt: 380.5 g/mol
InChI Key: AXMSBPGDLMGFGN-GJHDBBOXSA-N
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Description

N,N’-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N,N’-dimethylethane-1,2-diamine is a complex organic compound known for its unique chemical structure and properties. This compound features two dimethylamino groups attached to phenyl rings, which are further connected through a methylene bridge to an ethane-1,2-diamine backbone. The presence of multiple functional groups makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N,N’-dimethylethane-1,2-diamine typically involves the condensation of 4-(dimethylamino)benzaldehyde with N,N’-dimethylethane-1,2-diamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N,N’-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which N,N’-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N,N’-dimethylethane-1,2-diamine exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions enables it to participate in electron transfer processes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]heptanediamide
  • N,N’-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]butanediamide
  • N,N’-Dimethylethylenediamine

Uniqueness

Compared to similar compounds, N,N’-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N,N’-dimethylethane-1,2-diamine stands out due to its specific structural features, such as the presence of both dimethylamino and methylene bridges, which confer unique electronic and steric properties. These characteristics make it particularly useful in applications requiring precise control over molecular interactions and reactivity .

Properties

IUPAC Name

N,N'-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N,N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N6/c1-25(2)21-11-7-19(8-12-21)17-23-27(5)15-16-28(6)24-18-20-9-13-22(14-10-20)26(3)4/h7-14,17-18H,15-16H2,1-6H3/b23-17+,24-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMSBPGDLMGFGN-GJHDBBOXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN(C)CCN(C)N=CC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=C(C=C1)/C=N/N(CCN(/N=C/C2=CC=C(C=C2)N(C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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